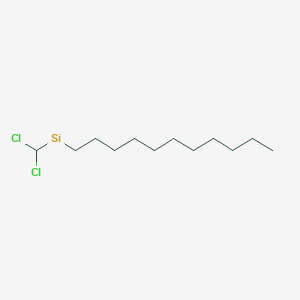![molecular formula C18H25NSn B14471611 N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine CAS No. 68043-49-2](/img/structure/B14471611.png)
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a propan-1-amine moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with diphenyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.
Industry: It can be used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mécanisme D'action
The mechanism by which N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination complexes with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A related compound with similar structural features but without the tin atom.
N,N-dimethyl-3,3-diphenylpropan-1-amine: Another related compound with a different substitution pattern on the propan-1-amine moiety.
Uniqueness
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where the specific reactivity and coordination chemistry of tin are advantageous.
Propriétés
Numéro CAS |
68043-49-2 |
|---|---|
Formule moléculaire |
C18H25NSn |
Poids moléculaire |
374.1 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine |
InChI |
InChI=1S/2C6H5.C5H12N.CH3.Sn/c2*1-2-4-6-5-3-1;1-4-5-6(2)3;;/h2*1-5H;1,4-5H2,2-3H3;1H3; |
Clé InChI |
UMJYQVQKQKJJMS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




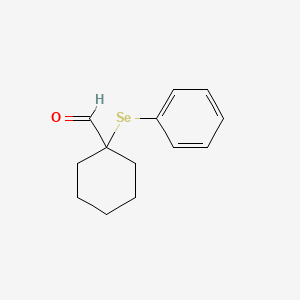
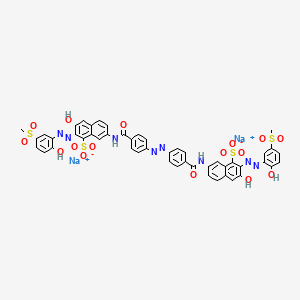
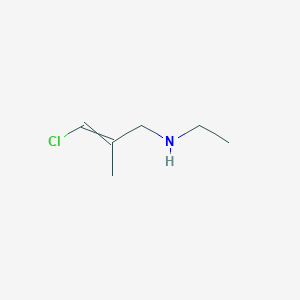

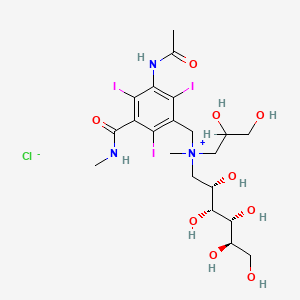
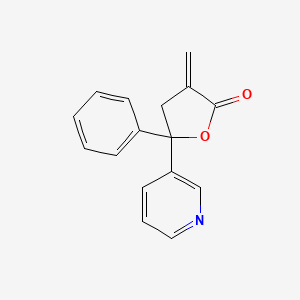

![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
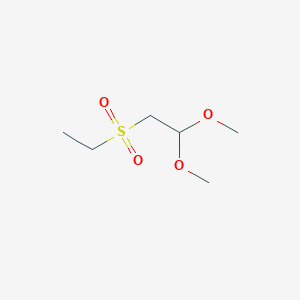

![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
